REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1.N([O-])=O.[Na+].[BrH:21]>O1CCOCC1.O.[Cu]Br>[Br:21][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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11.17 g
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Type
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reactant
|
Smiles
|
NC=1C=CC(=C(C1)C=1C(=CC=CC1)C#N)F
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Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
11 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
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75 mL
|
Type
|
reactant
|
Smiles
|
Br
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Name
|
copper(I) bromide
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Quantity
|
25.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
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UNSPECIFIED
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Setpoint
|
2 °C
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Type
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CUSTOM
|
Details
|
whilst stirring with an air stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
To this was added, dropwise over 20 min
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
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Type
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STIRRING
|
Details
|
The mixture was then stirred at 2±2° C. for 2 h
|
Duration
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2 h
|
Type
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ADDITION
|
Details
|
before adding
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Type
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STIRRING
|
Details
|
The mixture was stirred at 1±1° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
before heating to 47° C. over 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×500 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 1 M aqueous Na2SO3 (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous NaCl (100 ml), dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C=1C(=CC=CC1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |